2-(Azepan-1-ylcarbonyl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
1-[3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]AZEPANE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant roles in medicinal chemistry and material science due to their unique structural and functional properties .
Preparation Methods
The synthesis of 1-[3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]AZEPANE typically involves multi-step organic reactions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
1-[3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]AZEPANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
1-[3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]AZEPANE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]AZEPANE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
1-[3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]AZEPANE can be compared with other similar compounds such as:
- 3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- 5-PHENYL-7-(TRIFLUOROMETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE These compounds share similar structural motifs but differ in their functional groups and specific applications. The uniqueness of 1-[3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]AZEPANE lies in its specific combination of chloro, phenyl, and trifluoromethyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H18ClF3N4O |
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Molecular Weight |
422.8 g/mol |
IUPAC Name |
azepan-1-yl-[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C20H18ClF3N4O/c21-16-17(19(29)27-10-6-1-2-7-11-27)26-28-15(20(22,23)24)12-14(25-18(16)28)13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2 |
InChI Key |
OWCCNJVYQXMRFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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